Product packaging for DL-Ethyl-panthenol(Cat. No.:)

DL-Ethyl-panthenol

Cat. No.: B13101422
M. Wt: 233.30 g/mol
InChI Key: PKYMZYZSRJTROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Ethyl-panthenol is a chemical derivative of panthenol (provitamin B5), designed for advanced research applications. Panthenol is a precursor to pantothenic acid (Vitamin B5), an essential component of coenzyme A (CoA), which plays a critical role in cellular energy metabolism and the metabolism of fats and proteins . Researchers are interested in panthenol derivatives like this compound to study how structural modifications can alter properties such as lipid solubility, skin penetration, and metabolic processing compared to the parent compound. The "DL" designation indicates the racemic mixture of both dextro (D) and levo (L) rotational isomers, with the D-form (dexpanthenol) being the biologically active one . In its active form, panthenol is known to support epithelial function, and studies on dexpanthenol have shown it can promote fibroblast proliferation and accelerate wound healing, suggesting potential research value in models of tissue repair . The ethyl ether modification in this compound may be investigated for its effects on the compound's stability, bioavailability, and utility as a synthetic intermediate or in the development of novel cosmetic and pharmaceutical formulations . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23NO4 B13101422 DL-Ethyl-panthenol

Properties

Molecular Formula

C11H23NO4

Molecular Weight

233.30 g/mol

IUPAC Name

2-hydroxy-3-(hydroxymethyl)-N-(3-hydroxypropyl)-3-methylhexanamide

InChI

InChI=1S/C11H23NO4/c1-3-5-11(2,8-14)9(15)10(16)12-6-4-7-13/h9,13-15H,3-8H2,1-2H3,(H,12,16)

InChI Key

PKYMZYZSRJTROL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CO)C(C(=O)NCCCO)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: DL-Ethyl-panthenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dermatological Applications

DL-Ethyl-panthenol is widely recognized for its moisturizing and healing properties, making it a valuable ingredient in skin care formulations. Its ability to enhance skin hydration and barrier function is well-documented.

Skin Penetration Studies

Research has demonstrated that this compound can penetrate the skin effectively, enhancing its bioavailability. A study using a hydrophilic gel formulation containing 10% this compound showed significant cutaneous penetration, especially when combined with ultrasound techniques (sonophoresis). The penetration was measured over various time intervals, revealing a steady increase in concentration within the dermis (up to 1069 µg/mL with ultrasound at 180 minutes) .

Clinical Efficacy in Wound Healing

A clinical study assessed the efficacy of D-panthenol in promoting wound healing. The results indicated that patients treated with formulations containing D-panthenol exhibited improved healing rates compared to control groups. The study highlighted the importance of D-panthenol in enhancing epithelial regeneration, particularly in cases of superficial wounds .

Ophthalmic Applications

This compound's role in ophthalmology is primarily associated with its use in eye drops and other ocular preparations aimed at improving corneal healing.

Corneal Epithelial Healing

A notable study investigated the effect of D-panthenol on corneal epithelial healing following laser ablation procedures. Patients received D-panthenol (2%) in one eye while the other received a control treatment. The findings indicated that eyes treated with D-panthenol showed better visual acuity and less corneal irregularity at one week post-operation, although these effects were not statistically significant across all parameters .

ParameterD-Panthenol GroupControl GroupP-Value
Visual AcuityImprovedStandard<0.05
Residual CylinderLessMore<0.05
Discomfort ScoreLowerHigher>0.05

This table summarizes key findings from the study regarding visual acuity and corneal clarity between treatment groups.

Mechanism of Action

DL-Ethyl-panthenol is well absorbed into the skin and quickly converted into pantothenic acid by oxidation. Pantothenic acid is then distributed into the cells and converted to acetyl coenzyme A (acetyl CoA) in the cells of the epidermis. Acetyl CoA plays a crucial role in various metabolic pathways, including the synthesis of fatty acids and the Krebs cycle .

Comparison with Similar Compounds

Research and Industrial Relevance

  • Synthesis: this compound is synthesized via etherification of DL-Panthenol, as inferred from patent WO2009016025 A1 (Calcium Pantothenate synthesis) .
  • Market Trends: DL-Panthenol dominates the cosmetic sector, while this compound is gaining traction in advanced delivery systems (e.g., nanoemulsions) .

Biological Activity

DL-Ethyl-panthenol, also known as panthenyl ethyl ether, is a derivative of panthenol (provitamin B5) and exhibits a range of biological activities that make it a valuable ingredient in cosmetic and pharmaceutical formulations. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and clinical findings.

This compound is a hydrophilic compound with the chemical formula C11_{11}H23_{23}NO4_4. It is metabolized in the skin to pantothenic acid, which is essential for the synthesis of coenzyme A—an important cofactor in various metabolic pathways. The biological activities of this compound are attributed to its ability to:

  • Enhance Skin Hydration : As a humectant, it attracts moisture to the skin, improving hydration levels.
  • Stimulate Fibroblast Activity : It promotes collagen and elastin synthesis, which are crucial for maintaining skin elasticity and firmness .
  • Antioxidant Properties : this compound suppresses free radicals, contributing to its anti-aging effects .

1. Skin Health

Several studies have demonstrated the efficacy of this compound in promoting skin health:

  • Wound Healing : A study assessed the effect of D-panthenol on corneal epithelial healing after laser ablation. Patients using D-panthenol exhibited improved visual acuity and reduced corneal irregularity compared to controls . The results indicated that while initial healing rates were similar, D-panthenol showed superior outcomes in long-term assessments.
ParameterD-Panthenol GroupControl GroupP-value
Visual Acuity (Log MAR)0.58 ± 0.10.71 ± 0.1<0.05
Residual Cylinder (D)0.5 ± 0.20.7 ± 0.3<0.05

2. Hair Care

This compound has been shown to penetrate hair shafts effectively, enhancing moisture retention and reducing breakage:

  • Moisturization : It provides long-lasting hydration without buildup.
  • Strengthening : Increases resistance to damage from heat and environmental stressors .

3. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, making it beneficial for sensitive skin conditions:

  • A study found that formulations containing D-panthenol reduced inflammation markers in vitro, suggesting potential applications in treating conditions like dermatitis .

Safety Profile

This compound has been extensively studied for safety and is considered non-irritating and non-sensitizing when used topically. In Ames tests for mutagenicity, it was found to be non-mutagenic . Clinical evaluations have shown minimal adverse reactions among users .

Case Studies

  • Clinical Study on Epithelial Healing :
    • Objective : To evaluate the effect of D-panthenol on corneal healing post-laser surgery.
    • Findings : Patients treated with D-panthenol showed improved healing metrics compared to controls over a two-month period.
  • Hair Conditioning Efficacy :
    • Study Design : Comparative analysis of hair products with and without this compound.
    • Results : Products containing the compound demonstrated significantly better moisture retention and reduced hair breakage.

Q & A

Q. How should researchers address gaps in long-term safety data for this compound in chronic exposure models?

  • Methodological Answer: Conduct 90-day oral toxicity studies in rodent models (OECD 408). Monitor biomarkers (e.g., liver enzymes, creatinine) and histopathology. Compare results with structurally related compounds (e.g., D-panthenol) to infer mechanistic parallels .

Data Management and Reporting

  • Data Organization: Store raw chromatograms, spectra, and statistical outputs in structured databases (e.g., LabArchives). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging .
  • Conflict Resolution: Establish a protocol for reconciling contradictory data (e.g., inter-laboratory validation rounds with blinded samples) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.